molecular formula C9H11N5 B8596961 2,4,6-Triamino-5-methylquinazoline

2,4,6-Triamino-5-methylquinazoline

Cat. No.: B8596961
M. Wt: 189.22 g/mol
InChI Key: LYLCQCMWHDZXFW-UHFFFAOYSA-N
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Description

2,4,6-Triamino-5-methylquinazoline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the quinazoline class of heterocycles. Quinazoline derivatives are extensively investigated for their diverse biological activities, particularly as antibacterial and anticancer agents . Specifically, 2,4,6-triaminoquinazoline analogs have been identified as potential antibacterial agents with activity against various strains of bacteria . Furthermore, closely related diaminomethylquinazoline compounds function as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a established target for "nonclassical" antifolate drugs in cancer and antimicrobial chemotherapy . This mechanism suggests that this compound may hold promise for further development in therapeutic applications. The molecular formula for this compound is C12H17N5 . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advances in quinazoline chemistry and biology.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

5-methylquinazoline-2,4,6-triamine

InChI

InChI=1S/C9H11N5/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,10H2,1H3,(H4,11,12,13,14)

InChI Key

LYLCQCMWHDZXFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Quinazoline Derivatives
Compound Substituents Core Structure Key Applications
2,4,6-Triaminoquinazoline NH₂ at 2,4,6; no methyl Quinazoline Precursor for 5,8-dideazaisoAMT derivatives
2,4,6-Triamino-5-methylquinazoline NH₂ at 2,4,6; CH₃ at 5 Quinazoline Trimetrexate glucuronate synthesis
2,4-Diamino-5-methylquinazoline-6-carbonitrile NH₂ at 2,4; CN at 6; CH₃ at 5 Quinazoline Intermediate for reductive amination
5-Chloro-5,8-dideazaisoAMT Cl at 5; modified glutamyl chain Quinazoline/Imidazole hybrid Antifolate activity studies

Key Observations :

  • The methyl group at position 5 in this compound enhances lipophilicity, improving membrane permeability compared to non-methylated analogues like 2,4,6-Triaminoquinazoline .
  • Substitution with electron-withdrawing groups (e.g., CN at position 6) facilitates further functionalization, as seen in 2,4-Diamino-5-methylquinazoline-6-carbonitrile .

Key Observations :

  • The Sandmeyer reaction is pivotal for introducing cyano groups in 2,4-Diamino-5-methylquinazoline-6-carbonitrile, enabling downstream reductive amination .
  • Reductive amination with diethyl esters (e.g., for IV.274) avoids racemization, critical for maintaining stereochemical integrity in drug candidates .
Table 3: Pharmacological Activity of Selected Derivatives
Compound Target/Mechanism Efficacy/Advantages Limitations
Trimetrexate glucuronate DHFR inhibition Broad-spectrum antiparasitic/antitumor Toxicity requires glucuronidation
5-Methyl-5,8-dideazaisoAMT (IV.274) Antifolate activity Improved cellular uptake vs. non-methylated analogues Limited solubility in aqueous media
5-Chloro-5,8-dideazaisoAMT (IV.275) DHFR inhibition Higher potency than methyl analogues Potential off-target effects

Key Observations :

  • The 5-methyl group in IV.274 balances lipophilicity and solubility, optimizing pharmacokinetics compared to the chloro-substituted IV.275 .
  • Trimetrexate glucuronate leverages the methylquinazoline core for enhanced DHFR binding, though its prodrug design necessitates metabolic activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Triamino-5-methylquinazoline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically begins with nitrosation of this compound using NaNO₂ and HCl to form a diazonium salt intermediate. Subsequent Sandmeyer reaction with cuprous cyanide yields 2,4-diamino-5-methylquinazoline-6-carbonitrile, which can undergo reductive condensation with amines (e.g., 3,4,5-trimethoxyaniline) using H₂ over Raney-Ni in acetic acid . Key intermediates include the diazonium salt and carbonitrile derivatives. Characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) is critical for verifying structural integrity .

Q. How should researchers characterize this compound to ensure reproducibility?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, with attention to aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • HPLC-MS : Assess purity (≥95%) and molecular ion peaks (e.g., m/z 189.2 [M+H]⁺).
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry .
    • Document solvent systems (e.g., DMF for solubility testing) and storage conditions (0–6°C under inert atmosphere) to ensure stability .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound is sensitive to light and moisture. Store lyophilized samples at 0–6°C in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., oxidation of amino groups). Use TLC or HPLC to monitor purity over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in reductive amination steps?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Catalyst loading : Raney-Ni (5–10 wt%) vs. Pd/C (1–5 wt%).
  • Solvent : Compare acetic acid vs. ethanol/water mixtures for solubility and reaction rate.
  • Temperature : Optimize between 50–80°C to balance kinetics and byproduct formation.
  • Monitor progress via in-situ IR spectroscopy (disappearance of nitrile peaks at ~2200 cm⁻¹) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Apply Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to calculate:

  • Electrostatic potential maps : Identify nucleophilic sites (e.g., amino groups at positions 2, 4, 6).
  • Transition state energies : Compare activation barriers for substitutions at different positions.
  • Validate predictions with kinetic experiments (e.g., isotopic labeling with ¹⁵N) .

Q. How should researchers address contradictions in literature data regarding biological activity?

  • Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., studies using ≥95% purity, standardized assays). Perform meta-analysis to reconcile discrepancies:

  • In vitro assays : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293).
  • Dose-response curves : Ensure consistent normalization methods (e.g., vehicle controls).
  • Triangulation : Cross-validate findings with orthogonal techniques (e.g., SPR binding vs. enzymatic inhibition assays) .

Methodological Design & Data Analysis

Q. What frameworks guide hypothesis formulation for novel derivatives of this compound?

  • Methodological Answer : Integrate structure-activity relationship (SAR) models with cheminformatics:

  • Pharmacophore mapping : Identify essential moieties (e.g., triamino groups for target binding).
  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Validate hypotheses via iterative synthesis and testing (e.g., methyl vs. ethyl substituents at position 5) .

Q. How can researchers ensure ethical and reproducible data reporting?

  • Methodological Answer : Adhere to ICMJE guidelines:

  • Chemical documentation : Report CAS RN (17511-22-7), purity, and batch numbers.
  • Data transparency : Share raw spectral data (e.g., via repositories like Zenodo).
  • Ethical review : Disclose animal/human subject protocols (if applicable) and conflict of interest statements .

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